2-Methoxy-2-methyl-1,3-dioxolane
Overview
Description
2-Methoxy-1,3-dioxolane is an organic compound used in various chemical reactions . It has been used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, potential inhibitors of HIV, and diastereoisomeric cyclic acetals .
Synthesis Analysis
2-Methyl-1,3-dioxolane-2-ethanol was prepared in 90% isolated yield from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction solvent . Another synthesis method involves the reaction of poly(glycidyl methacrylate) (PGMA) with carbon dioxide to produce poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) .Molecular Structure Analysis
The molecular structure of 2-Methoxy-2-methyl-1,3-dioxolane consists of a dioxolane ring with a methoxy group and a methyl group attached to the same carbon . The molecular formula is C5H10O3 .Chemical Reactions Analysis
2-Methoxy-2-methyl-1,3-dioxolane has been used in various chemical reactions. For instance, it has been used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides and diastereoisomeric cyclic acetals . It has also been involved in the thermal decomposition process .Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-2-methyl-1,3-dioxolane is 118.13 g/mol . It has a topological polar surface area of 27.7 Ų .Scientific Research Applications
Polymerization and Cyclization Applications : Jang and Gong (1999) discuss the use of 2-Methoxy-2-methyl-1,3-dioxolane derivatives in boron trifluoride-catalyzed ring-opening polymerization and cyclization, yielding poly(keto ether) and dioxolane derivatives (Jang & Gong, 1999).
Preparation of Organic Compounds : Petroski (2002) describes the efficient preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone, providing useful methyl vinyl ketone equivalents (Petroski, 2002).
HIV Inhibition Research : Bran̊alt et al. (1996) synthesized [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides as potential HIV inhibitors. However, specific compounds were found inactive in vitro (Bran̊alt et al., 1996).
Catalytic Hydroxyacylation Method : Hirano et al. (2000) developed a novel catalytic hydroxyacylation method using 1,3-dioxolanes and molecular oxygen, providing a new route to β-oxycarbonyl compounds (Hirano et al., 2000).
Chemical Reactions with Hydrazines and Thiourea : Imafuku et al. (1987) found that methyl ethers of 3-(2-methyl-1,3-dioxolan-2-yl)tropolone react with hydrazines, thiourea, guanidine, and amidines to produce various compounds (Imafuku et al., 1987).
Electronic Structure and Kinetic Stability : Prabaharan and Xavier (2015) revealed that 2-methoxy-1,3-dioxolane has a unique electronic structure and kinetic stability, influenced by temperature and magnetic susceptibility (Prabaharan & Xavier, 2015).
Cyclodimerization of Styrene Oxides : Mazimba et al. (2009) discussed phosphoric acid-promoted cyclodimerization of styrene oxides leading to 2,4-disubstituted 1,3-dioxolanes (Mazimba et al., 2009).
Rechargeable Lithium Batteries Application : Goldman et al. (1989) researched the stabilization of LiAsF6/1,3-dioxolane in rechargeable lithium batteries, showing improved shelf and cycle life (Goldman et al., 1989).
Chiral Dioxolane Inhibitors for Leukotriene Biosynthesis : Crawley and Briggs (1995) found chiral dioxolane inhibitors to be potentially effective in vivo, with comparable or superior potency to other inhibitors (Crawley & Briggs, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-2-methyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(6-2)7-3-4-8-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJJSGESLDGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455655 | |
Record name | 2-methoxy-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methyl-1,3-dioxolane | |
CAS RN |
19798-71-1 | |
Record name | 2-methoxy-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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